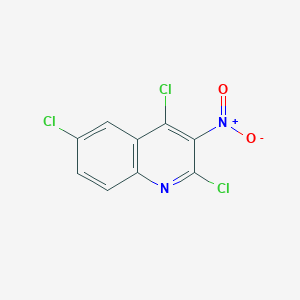
2,4,6-Trichloro-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-3-nitroquinoline is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a nitro group at position 3 on the quinoline ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-nitroquinoline typically involves the nitration of 2,4,6-trichloroquinoline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloro-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the quinoline ring towards nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 2,4,6-Trichloro-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trichloro-3-nitroquinoline has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving quinoline derivatives.
Medicine: Quinoline derivatives, including those synthesized from this compound, have shown potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-3-nitroquinoline and its derivatives involves interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
2,4-Dichloro-3-nitroquinoline: Contains only two chlorine atoms, leading to variations in chemical and biological properties.
Uniqueness: 2,4,6-Trichloro-3-nitroquinoline is unique due to the combined presence of three chlorine atoms and a nitro group on the quinoline ring
Propriétés
Formule moléculaire |
C9H3Cl3N2O2 |
|---|---|
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
2,4,6-trichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H3Cl3N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H |
Clé InChI |
WXLKVZYKSUWEAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















